The molecular structure of 3-Amino-2,6-dibromopyridine has been investigated using X-ray crystallography. [] The molecule adopts a planar conformation with the exception of the hydrogen atoms attached to the nitrogen of the amine group. The crystal structure reveals the presence of intermolecular hydrogen bonding, bromine-bromine interactions, and electrostatic interactions between the aryl bromine and the centroids of pyridine rings, contributing to the stability of the crystal lattice. []
Sonogashira-Hagihara Coupling: The bromide substituents on the pyridine ring undergo efficient Sonogashira-Hagihara coupling reactions with terminal alkynes in the presence of a palladium catalyst. This reaction enables the introduction of various alkynyl substituents at the 2- and 6-positions of the pyridine ring, allowing for the synthesis of conjugated polymers and other functional materials. []
Nucleophilic Substitution: The bromide substituents also participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups onto the pyridine ring. []
Diazotization and Sandmeyer Reactions: The amino group can be readily diazotized and further transformed into various functional groups using Sandmeyer reactions. This versatility in chemical reactivity makes 3-Amino-2,6-dibromopyridine a valuable precursor for the synthesis of complex heterocyclic compounds. []
In neurology, aminopyridines have been utilized to enhance neuromuscular function in conditions such as spinal cord injury, myasthenia gravis, or multiple sclerosis4. The ability of aminopyridines to potentiate neurotransmitter release by targeting presynaptic high voltage-activated Ca2+ channels (HVACCs) provides a therapeutic avenue for improving neuromuscular transmission4.
From a pharmacological perspective, modifications on the amino-3,5-dicyanopyridine core have led to the development of multifaceted adenosine receptor ligands with antineuropathic activity2. Some derivatives have shown to reduce oxaliplatin-induced neuropathic pain, indicating the potential of these compounds in pain management2.
In the field of infectious diseases, particularly prion diseases, 2-aminopyridine-3,5-dicarbonitrile-based compounds have been identified as prion replication inhibitors7. These compounds act as mimetics of dominant-negative prion protein mutants, offering a promising strategy for the development of anti-prion therapeutics7.
Furthermore, amino-3,5-dicyanopyridine derivatives have been investigated for their role as adenosine receptor ligands, with implications for glucose homeostasis and potential benefits in treating diabetes and related complications3. The combined partial agonist activity at hA1/hA2B adenosine receptors could lead to a synergistic effect on glucose regulation3.
Aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (Di-AP), have been found to block transient potassium currents (IA) in molluscan central neurons, affecting the gating of IA channels1. The blockage is voltage-dependent and can be influenced by the state of IA gating, suggesting that the resting state of the channel is more susceptible to blockage than the open or inactivated states1. Additionally, aminopyridines have been shown to potentiate synaptic and neuromuscular transmission by targeting the voltage-activated calcium channel β subunit, independent of their effects on potassium channels4. This dual action on both potassium and calcium channels underlines the complex pharmacodynamics of aminopyridines and their potential for modulating neuronal activity.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6